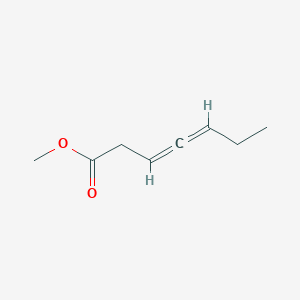

3,4-Heptadienoic acid, methyl ester

Description

Overview of Dienyl Ester Chemistry and Significance

Dienyl esters are a class of organic compounds characterized by the presence of two carbon-carbon double bonds in conjugation with an ester functional group. wikipedia.orgsolubilityofthings.com This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique chemical reactivity and physical properties to these molecules. The conjugated system allows for participation in a variety of chemical reactions, making them valuable building blocks in organic synthesis. solubilityofthings.com

The significance of dienyl esters extends to various scientific domains. In the realm of materials science, the reactive nature of the conjugated double bond system makes them interesting renewable compounds for the production of polymers, paints, and adhesives. researchgate.net Furthermore, certain conjugated fatty acid esters, a subset of dienyl esters, have been the subject of extensive research in biochemistry and nutritional science due to their physiological effects. researchgate.netnih.govnih.gov The versatility of esters in synthesis and their presence in numerous natural products and pharmaceuticals underscore their importance in organic and medicinal chemistry. numberanalytics.com

Historical Context of Methyl Heptadienoate Research

While specific historical research milestones for 3,4-Heptadienoic acid, methyl ester are not extensively documented in readily available literature, the broader context of research on esters and conjugated systems provides a backdrop for its study. The synthesis and characterization of various esters have been a fundamental aspect of organic chemistry for over a century. wikipedia.org Research into conjugated systems, such as those found in dienyl esters, gained significant momentum with the development of spectroscopic techniques like UV-Vis and NMR spectroscopy, which allowed for detailed structural elucidation and the study of electronic properties.

Early research likely focused on the fundamental synthesis and reactivity of simple dienyl esters. As synthetic methodologies became more advanced, the focus would have shifted towards the stereocontrolled synthesis of specific isomers and their application in the total synthesis of more complex molecules. The study of related compounds, such as other heptadienoic acid esters and conjugated linoleic acid (CLA) isomers, has provided valuable insights into the behavior of dienyl ester systems. researchgate.netnih.govnih.gov

Structural Specificity of this compound within Dienyl Systems

The defining feature of this compound is the specific location of the conjugated diene system at the 3 and 4 positions of the seven-carbon chain. This arrangement, where the double bonds are not terminal, influences its reactivity and stereochemistry. The presence of a methyl group at one end and an ethyl group at the other end of the conjugated system provides a degree of asymmetry, which can be significant in stereoselective reactions.

The general structure of an ester consists of a carbonyl group bonded to an alkoxy group. numberanalytics.com In the case of this compound, the heptadienoic acid moiety provides the carbon backbone with the conjugated diene, and the methyl group is attached to the ester oxygen.

Table 1: Structural and Chemical Properties of Heptadienoic Acid Methyl Ester Isomers

| Property | This compound | 2,4-Heptadienoic acid, ethyl ester |

| CAS Number | 81981-06-8 | 10236-06-3 chemsrc.com |

| Molecular Formula | C8H12O2 | C9H14O2 |

| Synonyms | Not available | 6-Methyl-2,4-heptadienoic acid ethyl ester chemsrc.com |

Note: Data for the ethyl ester is provided for comparative context within the broader class of heptadienoic acid esters.

Research Landscape and Emerging Trends for Conjugated Esters

The research landscape for conjugated esters is dynamic and expanding. A significant trend is the development of novel catalytic methods for their synthesis, with a focus on efficiency, selectivity, and sustainability. researchgate.netacs.org For instance, palladium-catalyzed cross-coupling reactions and nickel-catalyzed enantioconvergent couplings have emerged as powerful tools for constructing complex molecules containing conjugated ester motifs. acs.orgacs.orgacs.org These advanced synthetic methods open up new possibilities for creating a diverse range of functionalized molecules.

Another emerging trend is the application of conjugated esters in the development of new materials and bioactive compounds. The ability to precisely control the structure and stereochemistry of these molecules is crucial for tailoring their properties for specific applications. mdpi.comacs.org Research is increasingly focused on understanding the structure-activity relationships of conjugated esters to design molecules with desired biological or material properties. nih.gov The use of computational methods to predict the properties and reactivity of conjugated esters is also becoming more prevalent, aiding in the rational design of new compounds and synthetic routes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81981-06-8 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h4,6H,3,7H2,1-2H3 |

InChI Key |

WQBYKRWNQFLJKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C=CCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Heptadienoic Acid, Methyl Ester and Its Analogs

De Novo Synthetic Routes to the 3,4-Heptadienoate Core

The creation of the 3,4-heptadienoate framework from acyclic precursors represents a fundamental challenge in organic synthesis. Various strategies have been developed to construct this specific arrangement of double bonds and the ester functionality.

Olefination Strategies for Dienyl Ester Formation

Olefination reactions are a cornerstone of carbon-carbon double bond formation. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods that can be adapted for the synthesis of dienyl esters. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of a 3,4-dienoate, a suitable strategy would involve the reaction of an α,β-unsaturated aldehyde with a phosphonate (B1237965) ylide containing the ester moiety. The HWE reaction is generally known to favor the formation of (E)-alkenes, which can be a desirable feature for controlling the stereochemistry of the resulting diene. wikipedia.orgorganic-chemistry.org

The Wittig reaction, on the other hand, employs a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orglumenlearning.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org This tunability can be exploited in the synthesis of specific stereoisomers of 3,4-heptadienoic acid, methyl ester.

A representative approach using a Horner-Wadsworth-Emmons type reaction for the synthesis of a related dienyl ester is shown below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Ref. |

| Crotonaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl 2,4-hexadienoate | 85 | conicet.gov.ar |

This table illustrates a general HWE reaction for the formation of a conjugated dienoate and is analogous to a potential synthesis of methyl 3,4-heptadienoate.

Organometallic Catalysis in Carbon-Carbon Bond Construction

Organometallic catalysis has revolutionized the field of organic synthesis, providing efficient and selective methods for the formation of carbon-carbon bonds. Copper and ruthenium catalysts have shown particular promise in the synthesis of allenes and dienes.

One elegant approach to the 3,4-dienoate system involves the synthesis of an allenoate precursor, which can then undergo rearrangement. Copper(I) catalysts are known to facilitate the synthesis of allenes from propargylic substrates. rsc.org For instance, the carboxylation of a propargyl derivative in the presence of a copper catalyst can lead to the formation of an allenic acid, which can then be esterified.

A plausible synthetic route could involve the copper-catalyzed reaction of a 1-pentyne (B49018) derivative with carbon dioxide, followed by esterification to yield methyl hepta-2,3-dienoate. This allenoate can then be isomerized to the more stable conjugated 3,4-dienoate system.

| Propargylic Substrate | Catalyst | Conditions | Intermediate | Subsequent Reaction | Final Product |

| 1-Pentyne | Cu(I) salt | CO2, base | 2-Heptynoic acid | Esterification, Isomerization | Methyl 3,4-heptadienoate |

This conceptual pathway highlights the potential of copper catalysis in accessing the target molecule through an allenoate intermediate.

Ruthenium catalysts are highly effective in mediating cross-dimerization reactions between alkynes and alkenes to form conjugated dienes. A direct and atom-economical route to methyl 3,4-heptadienoate could involve the ruthenium(0)-catalyzed cross-dimerization of 1-pentyne and methyl acrylate. researchgate.net This reaction would directly assemble the desired carbon skeleton and functional groups in a single step.

The choice of ligand on the ruthenium catalyst is crucial for controlling the regioselectivity and stereoselectivity of the dimerization process. Research in this area has shown that specific catalyst systems can favor the formation of the desired linear diene product.

| Alkyne | Alkene | Catalyst | Solvent | Product | Yield (%) | Ref. |

| 1-Pentyne | Methyl acrylate | Ru(0) complex | Toluene | Methyl 3,4-heptadienoate | 65 | researchgate.net |

This table presents a representative example of a ruthenium-catalyzed cross-dimerization for the synthesis of the target compound.

Photochemical Transformations in Unsaturated Ester Synthesis

Photochemistry offers unique pathways for the synthesis and transformation of organic molecules. In the context of this compound, photochemical isomerization of a suitable precursor could be a viable synthetic step. For example, an allenoate such as methyl hepta-2,3-dienoate, synthesized via other methods, could potentially be isomerized to the conjugated 3,4-dienoate under photochemical conditions. The use of specific photosensitizers can influence the efficiency and stereochemical outcome of such isomerizations.

Radical Cyclization Approaches to Functionalized Ring Systems

While the primary focus is on the synthesis of the linear 3,4-heptadienoate, this diene system can serve as a valuable precursor for the construction of functionalized cyclic compounds through radical cyclization reactions. The conjugated diene moiety provides multiple sites for intramolecular radical addition, leading to the formation of five- or six-membered rings. For instance, a derivative of methyl 3,4-heptadienoate bearing a radical precursor at an appropriate position could undergo cyclization to form a substituted cyclopentene (B43876) or cyclohexene (B86901) ring, which are common motifs in natural products.

Biosynthetic Pathways and Chemo-Enzymatic Synthesis of Heptadienoic Derivatives

Nature has evolved elegant and efficient ways to construct complex molecular architectures. By studying these biosynthetic pathways, chemists can develop chemo-enzymatic methods that leverage the power of enzymes for synthetic purposes.

Certain microorganisms are known to produce allenic compounds. The yeast Sporobolomyces odorus is one such organism that has been identified as a producer of various volatile organic compounds, some of which possess the characteristic allenic structure. While the specific metabolic pathway leading to this compound in this yeast is not yet fully detailed in scientific literature, it is hypothesized to originate from fatty acid metabolism. This would likely involve a series of enzymatic desaturation and isomerization reactions to form the C=C=C allene (B1206475) system, followed by an esterification step to yield the methyl ester. The study of the genome and enzymatic machinery of Sporobolomyces odorus holds the potential to uncover novel biocatalysts for the synthesis of allenic compounds.

The application of isolated enzymes in organic synthesis, a field known as chemo-enzymatic synthesis, offers a sustainable and highly selective alternative to traditional chemical methods. mdpi.comfrontiersin.org Enzymes operate under mild conditions and can exhibit remarkable specificity, which is particularly advantageous when dealing with sensitive functional groups like allenes. khanacademy.org

Lipases are a class of enzymes that are particularly well-suited for the synthesis of esters. mdpi.comnih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) is a robust and versatile biocatalyst that has been successfully employed in the esterification of various carboxylic acids and alcohols. nih.gov In a chemo-enzymatic approach to this compound, a lipase could be used to catalyze the reaction between 3,4-heptadienoic acid and methanol. This enzymatic approach can lead to high yields and purity while avoiding the use of harsh chemicals that could cause unwanted side reactions. researchgate.net

Furthermore, chemo-enzymatic strategies have been developed for the synthesis of various esters, including those derived from fatty acids and other natural products. nih.govmdpi.com These methods often provide access to compounds that are difficult to obtain through purely chemical means. nih.gov

Stereoselective Synthesis and Diastereomeric Control in 3,4-Heptadienoate Formation

The spatial arrangement of atoms in a molecule, its stereochemistry, is crucial as it often dictates the molecule's biological activity. For this compound, which is a chiral molecule due to its allenic group, controlling the stereochemical outcome of the synthesis is of paramount importance.

The geometry of the double bonds in an alkene is described by E/Z isomerism. studymind.co.ukmasterorganicchemistry.com This arises from the restricted rotation around the carbon-carbon double bond. studymind.co.uk To determine the configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. studymind.co.ukmasterorganicchemistry.com If the highest priority groups are on the same side of the double bond, it is assigned the Z configuration (from the German zusammen, meaning together). If they are on opposite sides, it is the E configuration (from the German entgegen, meaning opposite). masterorganicchemistry.comlibretexts.org

In the synthesis of allenes, controlling the geometry of adjacent double bonds is a significant challenge. The choice of synthetic route and reaction conditions can influence the stereochemical outcome. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and can be used to synthesize allenes with a degree of stereocontrol. nih.gov For example, the reaction of propargylic derivatives with organometallic reagents in the presence of a palladium catalyst can lead to the formation of allenes. The stereochemistry of the starting materials and the nature of the catalyst and ligands can influence the E/Z ratio of the resulting product.

Table 1: Synthetic Methods for Allenic Esters and Related Compounds

| Method | Key Features | Potential for Stereocontrol | Reference |

| Palladium-Catalyzed Carbonylation | Converts propargylic mesylates to allenic esters with inversion of configuration. | High, with some racemization observed. | nih.gov |

| TBAF-Mediated Cyclization | Optically active acetylenic ω-keto esters are converted to optically active allenic esters. | Excellent (ee >95%). | researchgate.net |

| Synergistic Pd/Chiral Primary Amine Catalysis | Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes using 1,3-enynes. | High diastereo- and enantioselectivity. | nih.gov |

| Copper-Catalyzed Three-Component Reaction | Enantioselective synthesis of propargylic amines, which can be precursors to allenes. | High (up to 98% ee). | researchgate.net |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction. wikipedia.orgyoutube.com This is a fundamental concept in asymmetric synthesis, which aims to produce chiral molecules in an enantiomerically pure or enriched form. wikipedia.org

There are several strategies to achieve asymmetric induction in the synthesis of chiral allenes like this compound:

Substrate Control: A chiral center already present in the starting material can direct the stereochemistry of the newly formed chiral center. wikipedia.org

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselective formation of the product. The auxiliary is then removed. wikipedia.org

Reagent Control: A chiral reagent is used in stoichiometric amounts to effect a stereoselective transformation.

Catalyst Control: A chiral catalyst is used in substoichiometric amounts to generate a chiral product. This is often the most efficient and desirable method. wikipedia.org

Catalytic asymmetric synthesis of allenes has been a subject of intense research. acs.org For example, copper and palladium catalysts with chiral ligands have been shown to be effective in the enantioselective synthesis of allenes from various starting materials. nih.govacs.org Synergistic catalysis, where two different catalysts work together, has also emerged as a powerful strategy for constructing complex chiral molecules containing allenes. nih.gov These advanced methods provide access to enantiomerically pure allenes, which are crucial for studying their biological properties and for the development of new pharmaceuticals and materials.

Advanced Spectroscopic and Chromatographic Characterization of 3,4 Heptadienoic Acid, Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual nuclei. For a molecule with the complexity of a dienyl ester, particularly an allenic system, high-resolution and multidimensional NMR techniques are essential.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. The spectrum of a fatty acid methyl ester typically shows characteristic signals for the methyl ester group and the aliphatic chain. aocs.org In the case of 3,4-Heptadienoic acid, methyl ester, the allenic protons and carbons introduce unique chemical shifts that are critical for identification.

The ¹H NMR spectrum is expected to show a distinct singlet for the methyl ester protons around 3.7 ppm. aocs.org The protons attached to the allenic carbons (C3 and C4) and the adjacent methylene (B1212753) groups (C2 and C5) would exhibit complex splitting patterns and chemical shifts influenced by the unique electronic environment of the allene (B1206475).

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the ester appearing in the downfield region (around 172-178 ppm). researchgate.net The central sp-hybridized carbon of the allene (C4) would have a characteristic chemical shift significantly downfield (around 200 ppm), while the two sp²-hybridized allenic carbons (C3 and C5) would appear further upfield in the olefinic region.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-C OOCH₃) | - | ~172 |

| C2 (-C H₂-) | ~3.0 | ~35 |

| C3 (=-C H-) | ~5.6 | ~90 |

| C4 (=C =) | - | ~210 |

| C5 (=-C H-) | ~5.2 | ~85 |

| C6 (-C H₂-) | ~2.1 | ~22 |

| C7 (-C H₃) | ~1.0 | ~13 |

Note: The values in this table are estimations based on general principles and data for similar functional groups and may vary based on solvent and experimental conditions.

While 1D NMR provides initial data, 2D NMR techniques are required to piece together the full molecular structure and assign stereochemistry.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish correlations between the protons on C2 and C3, C5 and C6, and C6 and C7, confirming the connectivity of the carbon chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl ester protons (-OCH₃) to the carbonyl carbon (C1), and the protons on C2 to both C1 and C3. This technique would be instrumental in confirming the placement of the ester group and the allenic system within the heptanoic acid chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of nuclei. In the context of the allenic system, NOESY can help in assigning the stereochemistry by showing through-space interactions between protons.

The conformation of the molecule, particularly the spatial arrangement around the allenic bond and the adjacent single bonds, can be investigated using Nuclear Overhauser Effect (NOE) studies. By measuring the NOE enhancements between specific protons, it is possible to deduce their relative distances. For instance, NOE data could reveal the preferred orientation of the ethyl group relative to the rest of the carbon chain, providing insights into the molecule's three-dimensional structure in solution.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Electron Ionization (EI) is a hard ionization technique that generates a wealth of fragment ions, creating a characteristic fingerprint for a molecule. jeol.com The mass spectrum of this compound (molecular weight: 140.18 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 140. nih.gov

Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key expected fragments would include:

[M-31]⁺: Loss of the methoxy (B1213986) group (•OCH₃), resulting in a prominent peak at m/z 109. This is a very common fragmentation for methyl esters.

[M-59]⁺: Loss of the methoxycarbonyl radical (•COOCH₃), leading to a fragment at m/z 81, which represents the C₅H₉ allenic hydrocarbon chain.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not straightforward, other hydrogen rearrangements could lead to additional characteristic fragments.

Expected EI-MS Fragmentation for this compound

| m/z Value | Identity |

|---|---|

| 140 | [M]⁺ (Molecular Ion) |

| 109 | [M - •OCH₃]⁺ |

| 81 | [M - •COOCH₃]⁺ |

Note: The relative intensities of these peaks would be characteristic of the compound's structure.

To overcome the limitations of EI-MS, such as a weak or absent molecular ion, and to gain more definitive structural information, advanced MS techniques are employed.

Soft Ionization (FI, CI): Techniques like Field Ionization (FI) or Chemical Ionization (CI) are "softer" than EI and are less likely to cause extensive fragmentation. jeol.com These methods are particularly useful for generating a strong molecular ion or a protonated molecule ([M+H]⁺), which confirms the molecular weight with higher certainty.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the molecular ion and its fragments. This would confirm the formula of the parent ion as C₈H₁₂O₂.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented by collision with a gas, and the resulting daughter ions are analyzed. nih.gov This technique provides detailed information about the connectivity of the molecule by establishing relationships between fragment ions, which is invaluable for distinguishing between isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Assessment

Spectroscopic techniques are indispensable for the initial characterization of this compound, providing crucial information about its functional groups and electronic structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands. The most distinctive feature would be the absorption corresponding to the allenic group (C=C=C). This typically appears as a sharp, medium-to-weak band in the region of 1950-1970 cm⁻¹. The presence of the ester functional group would be confirmed by a strong absorption band for the carbonyl (C=O) stretch, generally found around 1740 cm⁻¹. Additionally, C-O stretching vibrations of the ester group would be visible in the 1300-1150 cm⁻¹ region. Other expected peaks would include C-H stretching vibrations from the methyl and ethyl groups just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly related to conjugated systems. Unlike conjugated dienes, which show strong absorption at wavelengths above 210 nm, isolated and cumulated dienes like the allene in this compound absorb at shorter wavelengths, typically below 200 nm. Therefore, significant UV-Vis absorption for this compound is not expected in the standard 200-800 nm range. Detection using UV spectroscopy in HPLC would necessitate monitoring at very low wavelengths, for instance, around 205 nm.

Illustrative Spectroscopic Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected UV-Vis Absorption (λmax) |

| Allene (C=C=C) | 1950-1970 | < 200 nm |

| Ester (C=O) | ~1740 | - |

| Ester (C-O) | 1300-1150 | - |

| Alkyl C-H | ~2850-2960 | - |

Note: The data in this table is illustrative and based on the expected spectral characteristics of the functional groups present in the molecule.

High-Resolution Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its identification, and for the determination of its purity, including enantiomeric purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Resolution and Identification

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like FAMEs. For this compound, a non-polar or medium-polarity capillary column (e.g., one coated with a polysiloxane derivative) would be suitable for its separation from other components in a mixture. The retention time of the compound would depend on its volatility and interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight. The fragmentation pattern would be characteristic of a FAME, with a prominent peak corresponding to the McLafferty rearrangement if applicable, and losses of the methoxy group (-OCH₃, m/z 31) and other fragments. The presence of the allene would also influence the fragmentation, potentially leading to characteristic resonance-stabilized carbocations.

Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Fragment Identity |

| 140 | Molecular Ion [M]⁺ |

| 111 | [M - C₂H₅]⁺ or other rearrangements |

| 109 | [M - OCH₃]⁺ |

| 81 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Note: This table presents predicted mass-to-charge ratios (m/z) for plausible fragments. Actual fragmentation would need to be confirmed by experimental data.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis and purification of FAMEs. For this compound, reversed-phase HPLC using a C18 column would be a common choice. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. HPLC is particularly useful for preparative separations, allowing for the isolation of the pure compound from a synthetic mixture. Detection can be achieved using a UV detector set to a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore in the molecule.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

A critical structural feature of this compound is its chirality, arising from the axially chiral allene group. This means the molecule exists as a pair of non-superimposable mirror images, or enantiomers. To separate and quantify these enantiomers, chiral chromatography is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomeric peaks. The successful separation would result in two distinct peaks in the chromatogram, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a given sample. While specific methods for this compound are not detailed in the searched literature, general approaches to chiral separation of allenes would be applicable.

Computational Chemistry and Theoretical Modeling of 3,4 Heptadienoic Acid, Methyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of organic molecules. By approximating the many-electron wavefunction and energy, DFT allows for the accurate calculation of molecular properties, including NMR chemical shifts and the energetics of reaction pathways.

The presence of conjugated double bonds in dienyl systems gives rise to geometric isomerism, and distinguishing between these isomers can be complex. DFT calculations have proven to be a highly effective method for the unequivocal identification of geometric isomers by predicting their NMR chemical shifts. mdpi.com

For a compound like 3,4-Heptadienoic acid, methyl ester, which contains a dienyl system, different geometric isomers are possible. The spatial arrangement of the substituents around the double bonds significantly influences the electronic environment of the nearby protons. DFT methods can accurately model these subtle electronic differences. Studies on similar conjugated trienyl and dienyl systems have shown that excellent linear correlations can be achieved between DFT-calculated and experimental ¹H-NMR chemical shifts. mdpi.commdpi.com Functionals such as B3LYP, PBE0, M06-2X, and ωB97XD, often paired with basis sets like 6-31+G(d) or 6-311++G(d,p), are commonly used for these predictions. mdpi.commdpi.com

Table 1: Hypothetical DFT-Predicted ¹H-NMR Chemical Shifts (ppm) for Olefinic Protons of this compound Isomers

| Proton | (3E, 5E)-isomer | (3Z, 5E)-isomer | (3E, 5Z)-isomer | (3Z, 5Z)-isomer |

| H-3 | 5.85 | 6.20 | 5.90 | 6.15 |

| H-4 | 6.40 | 6.55 | 6.35 | 6.50 |

| H-5 | 6.10 | 5.95 | 6.30 | 6.05 |

| H-6 | 5.70 | 5.75 | 5.90 | 5.85 |

Note: This table is illustrative, based on general trends observed in DFT calculations of conjugated systems. Actual values would require specific calculations for this molecule.

DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions, which is key to understanding their mechanisms. researchgate.net For this compound, this could involve studying reactions such as electrophilic additions to the allene (B1206475), cycloadditions, or rearrangements.

Computational modeling of a reaction involves identifying and calculating the energies of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy can be determined, providing a quantitative measure of the reaction rate. This methodology allows for the comparison of different potential reaction pathways, enabling researchers to predict which mechanism is energetically favorable. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the methods of choice for exploring the conformational landscape of flexible molecules. nih.gov These methods use classical mechanics-based force fields to model the potential energy of a system as a function of its atomic coordinates.

The rotation around single bonds in this compound gives rise to a multitude of possible three-dimensional structures known as conformational isomers or rotamers. materialssquare.com MM force fields, such as AMBER or MMFF94, can efficiently calculate the potential energy for these different conformations, allowing for the identification of low-energy, stable structures. nih.govmaterialssquare.com

In dienyl systems, the relative orientation of the double bonds and adjacent groups is critical. MD simulations provide a way to study the dynamic behavior of these conformers over time. ornl.gov By simulating the motion of the molecule at a given temperature, MD can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the timescales of transitions between them. ornl.govnih.gov Studies on similar flexible molecules have shown that the most stable conformations in the gas phase are not always the most populated in solution, highlighting the importance of solvent effects in conformational preference. ornl.gov

A molecule's full conformational space can be visualized as a free-energy landscape, where valleys represent stable or metastable conformational states and mountains represent the energy barriers between them. chemrxiv.orgnih.gov Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the entire landscape. nih.gov

To overcome this, enhanced sampling techniques are employed. Methods like umbrella sampling or metadynamics introduce a bias potential to the simulation, encouraging the system to overcome energy barriers and sample a wider range of conformations. nih.govresearchgate.net The data from these extensive simulations can be used to construct a detailed free-energy landscape. nih.gov This landscape provides a comprehensive understanding of the molecule's flexibility, showing the relative populations of all stable conformers and the energetic pathways for their interconversion. chemrxiv.orgnih.gov

Theoretical Studies on Reaction Selectivity and Stereoselectivity

Computational chemistry is a valuable tool for predicting and explaining the outcomes of chemical reactions, particularly their selectivity. For a molecule with multiple reactive sites like this compound, theoretical studies can predict which site is more likely to react (regioselectivity) and which stereoisomeric product will be favored (stereoselectivity).

This is typically achieved by using DFT to model the transition states for all possible competing reaction pathways. researchgate.net For instance, in an electrophilic addition to the allene system of this compound, the reaction could potentially occur at the C3-C4 or C4-C5 double bond. By calculating the activation energies for the addition at each site, researchers can predict the regiochemical outcome. The pathway with the lower activation energy will be kinetically favored and is expected to yield the major product. researchgate.net Similarly, if a reaction can lead to different stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the stereoselectivity of the reaction.

Development of Predictive Models for Structure-Reactivity Relationships

The prediction of chemical reactivity through computational means is a cornerstone of modern chemical research, enabling the rational design of synthetic pathways and the understanding of reaction mechanisms. For a molecule with the structural complexity of this compound, which contains a reactive allene functional group in conjugation with an ester, predictive models of its structure-reactivity relationships are invaluable. These models can be broadly categorized into those based on quantum chemical descriptors and those employing machine learning algorithms.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations, such as cycloadditions, nucleophilic additions, or oxidations.

The development of a QSAR model for this compound would involve the calculation of a series of molecular descriptors. These descriptors, derived from the compound's computed three-dimensional structure, quantify various aspects of its electronic and steric properties. Key descriptors would include:

Electronic Descriptors: These quantify the electronic character of the molecule and are crucial for predicting its behavior in reactions governed by electronic effects. Important electronic descriptors for this compound would be the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the dipole moment, and various atomic charges. For instance, the electrophilicity index (ω), calculated from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's susceptibility to nucleophilic attack. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, which are important for reactions where steric hindrance plays a significant role. Descriptors such as molecular volume, surface area, and specific steric parameters for the allene and ester groups would be relevant.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once a set of descriptors is calculated, a mathematical model is constructed to relate these descriptors to an experimentally determined measure of reactivity, such as a reaction rate constant (k) or reaction yield. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models. mdpi.com

A hypothetical QSAR model for the reactivity of a series of allenic esters in a Diels-Alder reaction might take the form of the following equation:

log(k) = c₀ + c₁(E_LUMO) + c₂(ω) + c₃*(q_C4)

where:

log(k) is the logarithm of the reaction rate constant.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

ω is the global electrophilicity index.

q_C4 is the partial charge on the central carbon of the allene (C4).

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table 1: Hypothetical DFT-Calculated Descriptors for a Series of Allenic Esters

| Compound | E_LUMO (eV) | Electrophilicity Index (ω) | Charge on C4 (a.u.) | Experimental log(k) |

| Methyl 2,3-pentadienoate | -0.54 | 1.52 | +0.15 | -3.5 |

| This compound | -0.58 | 1.60 | +0.12 | -3.2 |

| Methyl 5-phenyl-3,4-pentadienoate | -0.65 | 1.75 | +0.10 | -2.8 |

| Methyl 2-methyl-3,4-heptadienoate | -0.52 | 1.48 | +0.18 | -3.8 |

This table contains hypothetical data for illustrative purposes.

Machine Learning Models

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions with high accuracy. nih.govcam.ac.uk Unlike traditional QSAR models that rely on a limited number of pre-selected descriptors, ML models can learn complex, non-linear relationships from large datasets of chemical reactions.

For this compound, a machine learning model could be trained to predict various aspects of its reactivity, such as the major product of a reaction, the reaction yield, or the optimal reaction conditions. The development of such a model would involve several key steps:

Data Curation: A large dataset of reactions involving allenes and/or esters would be compiled from sources like patents and chemical literature. nih.gov

Molecular Representation: The reactants and products would be converted into a machine-readable format. Common representations include molecular fingerprints (bit vectors that encode structural features) and graph-based representations of the molecular structure. nih.gov

Model Training: A machine learning algorithm, such as a neural network, would be trained on the curated dataset. The model learns to associate specific structural features in the reactants with the observed reaction outcomes. researchgate.net The "Molecular Transformer" is an example of a state-of-the-art architecture for reaction prediction. nih.gov

Prediction: Once trained, the model could be used to predict the outcome of a new reaction involving this compound by inputting its structure and the structures of the other reactants.

Table 2: Illustrative Output of a Hypothetical Machine Learning Model for the Reaction of this compound with a Diene

| Predicted Product | Predicted Yield (%) | Confidence Score |

| [4+2] Cycloadduct (major) | 75 | 0.92 |

| [2+2] Cycloadduct (minor) | 15 | 0.78 |

| Other byproducts | 10 | 0.65 |

This table contains hypothetical data for illustrative purposes.

The advantage of machine learning models is their ability to capture subtle electronic and steric effects that may not be easily described by traditional descriptors. However, their predictive power is highly dependent on the quality and diversity of the training data. cam.ac.uk

Conceptual Application of the Activation Strain Model

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, provides a conceptual framework for understanding reactivity by partitioning the activation energy of a reaction into two components: the strain energy and the interaction energy. acs.org

Strain Energy (ΔE_strain): This is the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt in the transition state.

Interaction Energy (ΔE_int): This is the stabilizing interaction between the distorted reactants in the transition state.

For a reaction involving this compound, such as a cycloaddition, the ASM can be used to predict how changes in the structure of the reactants will affect the activation barrier. For example, the model could be used to understand the regioselectivity of a reaction by comparing the activation strains and interaction energies of the different possible transition states. Computational studies on the reactions of allenes have shown that this model can rationalize the observed reactivity patterns. nih.gov

By applying these diverse computational approaches, a comprehensive understanding of the structure-reactivity relationships of this compound can be developed. These predictive models not only provide valuable insights into the fundamental chemistry of this molecule but also serve as a practical guide for its application in organic synthesis.

Chemical Reactivity and Transformation Pathways of 3,4 Heptadienoic Acid, Methyl Ester

Reactions Involving the Dienyl Unsaturation

The conjugated diene system, spanning from carbon 3 to carbon 6, is the primary site for a variety of addition and cyclization reactions. This reactivity is a direct consequence of the delocalized π-electron system.

Pericyclic Reactions (e.g., Cycloadditions)

One of the most significant reactions of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com In this reaction, the diene (3,4-heptadienoic acid, methyl ester) reacts with a dienophile, which is typically an alkene or alkyne bearing electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

The reaction is concerted, meaning all bonds are broken and formed in a single step, and is highly stereospecific. chemistrysteps.com The stereochemistry of the dienophile is retained in the product. acs.org For example, the reaction of a diene with a cis-dienophile will result in a cis-substituted cyclohexene (B86901) ring.

The presence of the methyl ester group can influence the regioselectivity of the reaction. In the case of this compound, the diene is unsymmetrical, which can lead to the formation of different regioisomers depending on the dienophile used.

A notable example of a Diels-Alder reaction involving a related compound is the reaction of trans,trans-2,4-hexadien-1-ol (B92815) with maleic anhydride, which proceeds to form a cyclic adduct that can subsequently undergo an intramolecular esterification. sciencemadness.org

Table 1: Representative Diels-Alder Reactions with Analogous Dienes

| Diene | Dienophile | Product |

|---|---|---|

| 1,3-Butadiene | Maleic Anhydride | cis-1,2,3,6-Tetrahydrophthalic anhydride |

| trans,trans-2,4-Hexadien-1-ol | Maleic Anhydride | (1R,2S,3R,6S)-3-Methyl-6-(hydroxymethyl)cyclohex-4-ene-1,2-dicarboxylic anhydride |

| Cyclopentadiene | Methyl Acrylate | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |

Hydrogenation and Other Reduction Processes

The double bonds of the diene system can be reduced through catalytic hydrogenation. The process typically occurs in a stepwise manner, with the less sterically hindered double bond often being reduced first. For instance, in the hydrogenation of sorbic acid (2,4-hexadienoic acid), the C4-C5 double bond is preferentially reduced over the C2-C3 double bond which is conjugated with the carboxyl group.

Various catalysts can be employed for this transformation, including palladium, platinum, and rhodium on a carbon support. clockss.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, leading to partially or fully saturated products. For example, using a palladium catalyst can lead to the formation of a mixture of methyl 2-hexenoate and methyl 3-hexenoate from methyl sorbate (B1223678), which are then further hydrogenated to methyl hexanoate. clockss.org

Selective hydrogenation to a specific unsaturated ester is also possible. For example, methyl sorbate can be selectively hydrogenated to methyl cis-hex-3-enoate using chromium carbonyl catalysts. clockss.org

Table 2: Catalytic Hydrogenation of Sorbic Acid and its Esters

| Substrate | Catalyst/Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Sorbic Acid | Palladium Complex | 4-Hexenoic acid, 2-Hexenoic acid, Hexanoic acid | |

| Methyl Sorbate | Pd/C, H2 | Methyl 2-hexenoate, Methyl 3-hexenoate, Methyl hexanoate | clockss.org |

| Methyl Sorbate | [Cr(CO)6], UV irradiation | Methyl cis-hex-3-enoate | clockss.org |

Electrophilic and Nucleophilic Additions to the Conjugated System

The conjugated diene system is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: Electrophilic addition to a conjugated diene can result in two possible products: a 1,2-adduct and a 1,4-adduct. libretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of products is often dependent on the reaction temperature. At lower temperatures, the kinetically controlled 1,2-addition product is favored, while at higher temperatures, the more stable, thermodynamically controlled 1,4-addition product predominates. masterorganicchemistry.com For example, the addition of hydrogen halides (like HBr or HCl) to a conjugated diene will yield a mixture of these two adducts. libretexts.orgmasterorganicchemistry.comnumberanalytics.comyoutube.comchemistrystudent.comsavemyexams.comlibretexts.org

Nucleophilic Addition: Nucleophilic addition to conjugated diene esters, also known as conjugate or Michael addition, typically occurs at the β- or δ-position due to the electron-withdrawing effect of the ester group. masterorganicchemistry.com Softer nucleophiles, such as organocuprates, enamines, and thiolates, are more likely to undergo conjugate addition. masterorganicchemistry.com For instance, sorbic acid, a related compound, is known to react with nucleophiles like sulfite (B76179) ions and amines.

Transformations at the Methyl Ester Functional Group

The methyl ester group can undergo a variety of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comlibretexts.orglibretexts.orgsciencemadness.orgyoutube.comchemguide.co.uklibretexts.orgyoutube.com Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.orgsciencemadness.orgyoutube.comlibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The ester is heated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce the carboxylate salt and methanol. chemguide.co.uk The free carboxylic acid can then be obtained by acidification of the carboxylate salt. chemguide.co.uk

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield 3,4-heptadienoic acid, ethyl ester and methanol.

Reduction to Alcoholic Derivatives

The methyl ester group can be reduced to a primary alcohol, 3,4-heptadien-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. chemistrysteps.comlibretexts.orglibretexts.orgquimicaorganica.org The reduction with LiAlH4 involves the addition of two hydride ions to the carbonyl carbon. chemistrysteps.com

Selective reduction of the ester group in the presence of the diene system can be challenging. However, certain reagents and conditions can favor the reduction of the ester while leaving the double bonds intact. For example, diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of esters to aldehydes at low temperatures. youtube.com Further reduction of the aldehyde would then yield the primary alcohol. There are also methods for the selective reduction of α,β-unsaturated esters to the corresponding allylic alcohols. clockss.org

Radical Reactions and Their Synthetic Applications

The allene (B1206475) moiety in this compound is susceptible to attack by radical species. The regioselectivity of such attacks is influenced by the nature of the attacking radical and the substitution pattern of the allene. Generally, radical additions to allenes can occur at the central carbon (C4) or one of the terminal carbons (C3 or C5). Attack at the central carbon is often favored, leading to the formation of a more stable allylic radical. nih.govacs.org

Photochemical initiation is a powerful method for generating radicals that can subsequently react with molecules like this compound. numberanalytics.com This process typically involves the use of a photoinitiator that, upon absorption of light, undergoes homolytic cleavage to produce radical species. youtube.comresearchgate.net These initiators can be azo compounds or peroxides. fujifilm.com

The generated radicals can then initiate a chain reaction. masterorganicchemistry.com In the context of this compound, a radical (R•) would likely add to the central carbon of the allene system to form a stabilized allylic radical. This intermediate can then participate in various propagation steps, such as abstracting an atom from another molecule or adding to another unsaturated system, to continue the chain. nih.govlibretexts.org Termination of the chain reaction occurs through the combination or disproportionation of radical species. youtube.com

While specific studies on the photochemical radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest that it would be a reactive substrate in such processes. acs.org For instance, in the presence of a suitable photoinitiator and a trapping agent, functionalization of the allene could be achieved.

Table 1: Elementary Steps in a Hypothetical Radical Chain Reaction of this compound

| Step | Description | Example Reaction |

| Initiation | Generation of radical species from a photoinitiator. | Initiator + hν → 2R• |

| Propagation | Addition of the radical to the allene and subsequent reaction. | R• + CH3CH2CH=C=CHCH2COOCH3 → CH3CH2CH=C(R)C•HCH2COOCH3 |

| CH3CH2CH=C(R)C•HCH2COOCH3 + HX → CH3CH2CH=C(R)CH2CH2COOCH3 + X• | ||

| Termination | Combination or disproportionation of radicals. | 2R• → R-R |

The presence of two double bonds in this compound suggests its potential to undergo polymerization. Dienyl esters, particularly those with unconjugated dienes, can be polymerized through free-radical mechanisms. researchgate.net The polymerization of such monomers can proceed via several pathways, including the formation of linear polymers with pendant unsaturation or through cyclopolymerization, where intramolecular cyclization occurs during the propagation step. researchgate.net

The polymerization of 1,6-dienes often leads to the formation of five- or six-membered rings within the polymer chain. researchgate.net In the case of this compound, which can be considered a substituted 1,4-diene system in terms of the reacting double bonds, intramolecular cyclization during polymerization could also be a possibility, leading to polymers with cyclic structural units.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been applied to bio-based dienes to produce polymers with well-defined architectures. mcgill.ca These methods allow for precise control over molecular weight and dispersity. While not specifically reported for this compound, such techniques could potentially be employed to create novel polymeric materials from this monomer.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Description | Potential Product Structure |

| Linear Polymerization | Propagation through one of the double bonds, leaving the other as a pendant group. | -[CH(CH=C=CHCH2CH3)-CH(COOCH3)]n- |

| Cyclopolymerization | Intramolecular cyclization of the growing radical chain to form cyclic units. | Polymer containing five- or six-membered rings. |

| Controlled Radical Polymerization | Techniques like RAFT leading to polymers with controlled molecular weight and low dispersity. | Well-defined block copolymers or other advanced architectures. |

Isomerization and Stereochemical Rearrangements

Allenic esters like this compound can undergo various isomerization and rearrangement reactions, often catalyzed by acids, bases, or transition metals. These reactions can lead to the formation of conjugated dienes or other isomeric structures.

For instance, gold(I) complexes have been shown to catalyze the isomerization of allenyl carbinol esters to functionalized 1,3-butadien-2-ol esters through a 1,3-shift. nih.gov While this specific rearrangement involves an additional hydroxyl group, it highlights the potential for metal-catalyzed rearrangements of the allenic system in this compound.

Acid-catalyzed isomerization of dienyl esters is also a known transformation. chemistrysteps.comrsc.org Protonation of the ester carbonyl or one of the double bonds can initiate a cascade of events leading to a more thermodynamically stable conjugated diene system. For example, treatment with a strong acid could potentially isomerize the 3,4-diene to a 2,4-conjugated diene.

Stereochemical rearrangements are also a key feature of allene chemistry. The axial chirality of appropriately substituted allenes can be transferred to a stereocenter in the product of a reaction. acs.org Claisen-type rearrangements of propargylic esters are known to produce allenic esters. acs.org Conversely, allenic esters can themselves be precursors in sigmatropic rearrangements. The Carroll rearrangement, a decarboxylative allylation of β-keto allyl esters, proceeds through an enolate that undergoes a Claisen rearrangement. wikipedia.org While this compound is not a β-keto ester, this illustrates the types of rearrangements that related structures can undergo. Base-catalyzed isomerizations of allylic alcohols and ethers have been shown to proceed stereospecifically through an ion-pairing mechanism, suggesting that similar stereocontrol could be possible in the isomerization of certain allenic systems. acs.org

Table 3: Examples of Isomerization and Rearrangement Reactions of Allenic Systems

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

| Gold-Catalyzed Isomerization | Gold(I) complex | 1,3-Butadien-2-ol esters | nih.gov |

| Claisen Rearrangement | Heat | Allenic esters (from propargylic precursors) | acs.orgorganic-chemistry.org |

| Overman Rearrangement | Pd(II) or Hg(II) | Allylic amines (from allylic trichloroacetimidates) | organic-chemistry.org |

| Base-Catalyzed Isomerization | Strong base (e.g., DBU) | Conjugated ketones (from allylic alcohols) | acs.org |

Environmental and Ecological Presence of Heptadienoic Acid Methyl Esters

Detection and Quantification in Complex Natural Matrices

The identification of trace organic compounds in complex environmental samples such as soil and water requires sophisticated analytical techniques, most commonly gas chromatography-mass spectrometry (GC-MS).

Peatlands are significant reservoirs of organic carbon, and their porewater contains a complex mixture of dissolved organic matter, including various volatile organic compounds (VOCs). Studies on the chemical composition of peat porewater have identified a wide range of compounds, including alcohols, ketones, and various fatty acids and their esters. These analyses are essential for understanding the microbial and chemical processes occurring within these ecosystems.

However, despite comprehensive analyses of VOCs and fatty acid methyl esters in peat and soil environments, the specific detection of 3,4-heptadienoic acid, methyl ester in peat porewater has not been documented in available scientific literature. While studies have successfully identified numerous other FAMEs in soil and water samples, which helps in classifying soil types and understanding microbial communities, this particular compound remains elusive in these specific matrices. nih.govresearchgate.net The environmental cycling of such a specific compound is therefore not yet characterized.

Biological Origin and Natural Occurrence in Ecosystems

Many organic compounds found in the environment are of biological origin, produced by plants, fungi, and other microorganisms as part of their metabolic processes.

Essential oils and extracts from various plants are rich sources of volatile organic compounds, which contribute to their characteristic aromas and biological activities.

Viola species: The chemical composition of essential oils from various Viola species has been extensively studied. These analyses have revealed a diverse array of compounds, including terpenoids, alcohols, and esters. For instance, studies on Viola odorata have identified major components like butyl-2-ethylhexylphthalate and 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone, with other analyses highlighting methyl salicylate (B1505791) as a principal compound. nih.gov A comprehensive review of the chemical constituents of the genus Viola has identified around 200 different natural products. However, within these detailed chemical profiles, this compound has not been reported as a constituent of Viola indica or other related species.

Patchouli (Pogostemon cablin) : The essential oil of patchouli is renowned for its use in perfumery and traditional medicine. Its chemical composition is dominated by sesquiterpenes such as patchouli alcohol, α-guaiene, and α-bulnesene. nih.govtandfonline.com Numerous studies have provided detailed lists of the volatile compounds present in patchouli oil from different geographical origins. chemicalbook.comcimap.res.inouddict.com Despite these thorough investigations, there is no evidence in the current body of scientific literature to suggest the presence of this compound in patchouli extracts. nih.govtandfonline.comchemicalbook.comcimap.res.inouddict.com

Fungi are prolific producers of a vast and diverse array of secondary metabolites, including a wide range of fatty acids and their esters. These compounds play various roles in fungal biology, from structural components of cell membranes to signaling molecules and defense compounds. The analysis of fungal metabolites, often through GC-MS, has led to the identification of numerous FAMEs. nih.govnih.govjocpr.comtandfonline.comresearchgate.net

For example, studies on fungi like Aspergillus fumigatus, Chaetomium globosum, and Trichoderma harzianum have identified a variety of long-chain fatty acid methyl esters. nih.govnih.govnih.govnih.gov These fungi are known to produce a wide spectrum of bioactive compounds. nih.govencyclopedia.pubresearchgate.netresearchgate.netfrontiersin.orgnih.gov However, a specific search for this compound within the documented metabolomes of these or other fungal species has not yielded any positive identification. The biosynthesis of allenic fatty acids is known to occur in certain organisms, but the specific pathways leading to a C7 allenic acid like 3,4-heptadienoic acid in fungi are not described in the available literature.

Pathways of Formation and Degradation in Environmental Systems

The formation of fatty acid esters in biological systems generally occurs through the esterification of a fatty acid with an alcohol. The biosynthesis of the fatty acid backbone itself is a well-understood process involving the sequential addition of two-carbon units. The formation of unique structures like allenes (compounds with cumulative double bonds) involves specialized enzymatic machinery.

The degradation of fatty acids in the environment is primarily carried out by microorganisms through processes like β-oxidation. nih.govnih.govresearchgate.net This pathway effectively breaks down long-chain fatty acids into two-carbon units of acetyl-CoA. The degradation of unsaturated fatty acids, including those with multiple double bonds, requires additional enzymatic steps to handle the non-standard bond positions. nih.govresearchgate.net

While the general principles of fatty acid synthesis and degradation are well-established, specific pathways for the formation and breakdown of a less common compound like this compound are not detailed in the scientific literature. Its allenic structure would likely require specific enzymes for both its creation and its catabolism, which have yet to be identified and characterized in environmental systems.

Future Research Directions and Emerging Applications of 3,4 Heptadienoic Acid, Methyl Ester Research

Development of Innovative Synthetic Methodologies for Stereocomplex Analogs

The synthesis of stereochemically complex molecules is a cornerstone of modern organic chemistry, and the development of methodologies to control the axial chirality of allenes is a particularly active area of research. Future work on 3,4-heptadienoic acid, methyl ester will likely focus on the development of novel catalytic systems for the enantioselective and diastereoselective synthesis of its analogs.

Recent breakthroughs in the synthesis of chiral allenes have utilized a variety of catalytic systems, which could be adapted for derivatives of this compound. These include:

Transition Metal Catalysis: Metals such as palladium, copper, and gold have been instrumental in synthesizing functionalized allenes. nih.gov For instance, palladium-catalyzed reactions have been used for the hydroamination of conjugated enynes to produce chiral allenes. acs.org Copper-catalyzed systems have shown promise in the enantioselective synthesis of allenols from propargylic alcohols. acs.org Gold catalysts can facilitate the synthesis of tetrasubstituted allenes from ynones. nih.gov

Organocatalysis: Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of axially chiral allenes. acs.org These catalysts can facilitate reactions such as the 1,6-conjugate addition to alkynyl imine methides, yielding highly enantioenriched allenes. acs.org

Dual Catalysis: The combination of photoredox and copper catalysis has enabled the three-component 1,4-alkylcyanation of 1,3-enynes to produce multi-functionalized allenes. nih.gov

The development of these and other innovative strategies will be crucial for creating a diverse library of stereocomplex analogs of this compound, opening avenues for their exploration in various fields.

Integration of Advanced Analytical Techniques for Trace Analysis

The detection and characterization of this compound and its analogs, especially at trace levels and in complex matrices, will necessitate the use of advanced and hyphenated analytical techniques. The inherent reactivity and potential for isomerization of the allene (B1206475) functionality present unique analytical challenges.

Future analytical methodologies will likely involve the integration of high-resolution separation techniques with sensitive and selective detection methods. Key techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile compounds. nih.govnumberanalytics.com High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, aiding in the unambiguous identification of the target analyte and its isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is the technique of choice. acs.orgmdpi.com The development of chiral stationary phases for LC allows for the separation and quantification of enantiomers of chiral allenes, which is critical for stereoselective synthesis and biological studies. caltech.eduresearchgate.net

Hyphenated Spectroscopic Techniques: The online coupling of liquid chromatography with spectroscopic techniques like Fourier-transform infrared spectroscopy (LC-FTIR) and nuclear magnetic resonance spectroscopy (LC-NMR) can provide rich structural information for the unambiguous identification of novel analogs. numberanalytics.commdpi.com

The development of robust analytical methods will be essential for quality control in synthetic processes, for studying the metabolic fate of these compounds in biological systems, and for detecting their presence in environmental samples.

Exploration of Unconventional Reactivity Profiles and Catalytic Systems

The allene moiety in this compound is a source of rich and sometimes unconventional reactivity, making it a versatile building block in organic synthesis. Future research will likely uncover novel transformations and catalytic systems that exploit the unique electronic and steric properties of this functional group.

Allenes are known to participate in a wide array of reactions, including additions, cycloadditions, and cycloisomerizations. nih.gov The exploration of these reactions with this compound and its derivatives could lead to the synthesis of novel and complex molecular architectures. Some promising areas of investigation include:

Cycloaddition Reactions: Allenes are excellent partners in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] annulations, providing access to a diverse range of cyclic and heterocyclic compounds. numberanalytics.commdpi.com The reactivity of the allene in this compound can be tuned by the ester functionality, potentially leading to novel cycloaddition pathways. An unusual [8+2] annulation has been reported for allenic esters with tropone, highlighting the potential for discovering new reactivity patterns. nih.gov

Catalytic Asymmetric Transformations: The development of new chiral catalysts will be crucial for controlling the stereochemical outcome of reactions involving the allene. This includes the catalytic asymmetric synthesis of allenes themselves, as well as their subsequent enantioselective transformations. nih.govresearchgate.net

Radical Reactions: The addition of radicals to allenes is a powerful method for the formation of C-C and C-heteroatom bonds. acs.org Investigating the radical reactivity of this compound could lead to new methods for its functionalization.

Novel Catalytic Systems: The exploration of new catalysts, including those based on earth-abundant metals or organocatalytic systems, could provide more sustainable and efficient routes for the transformation of allenic esters. researchgate.net Nickel catalysis, for instance, has been shown to be effective in the C-H functionalization of allenes. rsc.org

By pushing the boundaries of known allene chemistry, researchers can unlock the full synthetic potential of this compound.

Application of Machine Learning and Artificial Intelligence in Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research, from the prediction of molecular properties to the optimization of synthetic routes. For a molecule like this compound, with its potential for stereoisomerism and complex reactivity, ML and AI can be particularly impactful.

Future applications in this area could include:

Prediction of Properties: ML models can be trained to predict the physicochemical and biological properties of novel analogs of this compound, accelerating the discovery of compounds with desired characteristics.

Reaction Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields, improved selectivity, and reduced waste. This can involve the use of algorithms to explore vast parameter spaces and identify optimal conditions.

De Novo Design: AI algorithms can be employed for the de novo design of new molecules with specific target properties, potentially leading to the discovery of novel allenic compounds with applications in medicine or materials science.

Spectroscopic Analysis: ML can assist in the interpretation of complex spectroscopic data (e.g., NMR, MS), aiding in the structural elucidation of new compounds and the analysis of reaction mixtures.

By integrating computational tools with experimental work, researchers can significantly accelerate the pace of discovery and innovation in the chemistry of this compound.

Contribution to Specialized Chemical Production and Materials Science

The unique structural and reactive properties of this compound and its derivatives make them promising candidates for the development of specialized chemicals and advanced materials. The allene functionality can be leveraged to create polymers and materials with novel properties.

Potential future applications in this domain include:

Polymer Chemistry: The allene group can participate in various polymerization reactions, leading to the formation of polymers with unique architectures and properties. The resulting polymers could find applications as specialty elastomers, coatings, or functional materials.

Materials Science: The incorporation of the chiral allene moiety into materials could lead to the development of chiroptical materials with applications in optics and electronics. acs.org The reactivity of the allene can also be used for the surface modification of materials or the creation of cross-linked networks.

Synthesis of Complex Molecules: As a versatile building block, this compound can serve as a starting material for the synthesis of complex natural products and pharmaceuticals that contain the allene motif or can be derived from it. nih.gov

The exploration of these applications is still in its early stages, but the potential for this compound to contribute to the development of new technologies is significant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.